molecular formula C8H10S B089409 2,6-Dimethylbenzenethiol CAS No. 118-72-9

2,6-Dimethylbenzenethiol

Cat. No. B089409
Key on ui cas rn: 118-72-9
M. Wt: 138.23 g/mol
InChI Key: QCLJODDRBGKIRW-UHFFFAOYSA-N
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Patent
US04246267

Procedure details

35 g. 2,6-dimethyl thiophenol are dissolved in a solution of 15.6 g sodium hydroxide in 210 ml water, under stirring and inert atmospher. After complete dissolution 34 g chloro ethanol are added portionwise thereto and the milky suspension is thereafter heated to reflux for one hour. The mixture reverts to room temperature and is extracted three times with ester to isolate the thus formed oily product. The ethereous solutions are washed with water, dried on sodium sulphate, filtered and evaporated off. 2-(2,6-dimethyl phenylthio) 1-hydroxy ethane is obtained with a yield of 95%. It is further used for the next step without any purification
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[SH:9].Cl[CH:11]([OH:13])[CH3:12]>[OH-].[Na+].O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[S:9][CH2:12][CH2:11][OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)S
Name
Quantity
15.6 g
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
ClC(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added portionwise
TEMPERATURE
Type
TEMPERATURE
Details
the milky suspension is thereafter heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reverts to room temperature
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with ester
CUSTOM
Type
CUSTOM
Details
to isolate the thus formed oily product
WASH
Type
WASH
Details
The ethereous solutions are washed with water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated off

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)SCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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